Epeleuton

Vue d'ensemble

Description

Méthodes De Préparation

L'épeleuton est synthétisé par une série de réactions chimiques à partir de l'acide eicosapentaénoïque. Le processus implique l'hydroxylation de l'acide eicosapentaénoïque pour produire de l'acide 15-hydroxy eicosapentaénoïque, suivie d'une estérification avec de l'éthanol pour former le dérivé ester éthylique . Les méthodes de production industrielle de l'épeleuton impliquent généralement une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L'épeleuton subit diverses réactions chimiques, notamment :

Oxydation : L'épeleuton peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent convertir l'épeleuton en ses formes réduites, modifiant potentiellement ses propriétés biologiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Mécanisme d'action

L'épeleuton exerce ses effets par plusieurs mécanismes :

Anti-inflammatoire : L'épeleuton reprogramme le profil lipidomique des organes cibles vers un profil pro-résolutif, réduisant les réponses inflammatoires systémiques et locales.

Modulation des lipides : L'épeleuton diminue les triglycérides, le cholestérol des lipoprotéines de très basse densité et le cholestérol total, contribuant à l'amélioration des profils lipidiques.

Cibles moléculaires : L'épeleuton cible le facteur nucléaire-κB et l'inflammasome NLRP3, conduisant à la régulation négative des marqueurs inflammatoires et à l'activation vasculaire.

Applications De Recherche Scientifique

Introduction to Epeleuton

This compound, scientifically known as 15-hydroxy eicosapentaenoic acid ethyl ester (15(S)-HEPE), is a synthetic second-generation omega-3 fatty acid derived from eicosapentaenoic acid. It has garnered attention in various clinical settings due to its potential therapeutic applications, particularly in inflammatory diseases and metabolic disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical trial findings, and potential benefits across different health conditions.

Sickle Cell Disease (SCD)

A significant body of research has focused on the application of this compound in sickle cell disease. Studies indicate that this compound can:

- Reduce hemolysis and sickling in red blood cells by improving membrane stability.

- Decrease systemic inflammation and organ damage associated with SCD.

- Modulate immune responses by reprogramming macrophages towards a pro-resolving phenotype.

Case Study : In a preclinical study involving humanized SCD mice, this compound administration resulted in improved hematocrit levels and reduced sickled red cells compared to control treatments .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been investigated for its effects on non-alcoholic fatty liver disease. A randomized controlled trial demonstrated that:

- Administration of this compound significantly reduced triglyceride levels and improved markers of insulin resistance without adverse effects on liver enzymes.

- Although primary endpoints related to liver stiffness did not show significant improvement, secondary analyses revealed promising reductions in cardiometabolic risk factors .

COVID-19 Treatment

Recent research has highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In a study using a Syrian hamster model:

- This compound treatment resulted in significant reductions in viral load and improved respiratory pathology.

- The compound demonstrated a favorable safety profile, suggesting its utility as an early treatment option for COVID-19 .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Mécanisme D'action

Epeleuton exerts its effects through multiple mechanisms:

Anti-inflammatory: This compound reprograms the lipidomic pattern of target organs towards a pro-resolving pattern, reducing systemic and local inflammatory responses.

Lipid Modulation: This compound decreases triglycerides, very-low-density lipoprotein cholesterol, and total cholesterol, contributing to improved lipid profiles.

Molecular Targets: This compound targets nuclear factor-κB and the NLRP3 inflammasome, leading to downregulation of inflammatory markers and vascular activation.

Comparaison Avec Des Composés Similaires

L'épeleuton est unique par rapport aux autres acides gras oméga-3 en raison de son hydroxylation et de son estérification spécifiques, qui améliorent son activité biologique et son profil de sécurité. Des composés similaires incluent :

Acide eicosapentaénoïque (EPA) : Précurseur de l'épeleuton, l'EPA est un acide gras oméga-3 bien connu aux propriétés anti-inflammatoires.

Acide docosahexaénoïque (DHA) : Un autre acide gras oméga-3, le DHA est connu pour son rôle dans la santé du cerveau et ses effets anti-inflammatoires.

Acide alpha-linolénique (ALA) : Un acide gras oméga-3 d'origine végétale, l'ALA est moins puissant que l'EPA et le DHA, mais il contribue toujours aux effets anti-inflammatoires.

La structure chimique unique de l'épeleuton et son activité biologique accrue en font un candidat prometteur pour des applications thérapeutiques, le distinguant des autres acides gras oméga-3 .

Activité Biologique

Epeleuton, chemically known as 15-hydroxy eicosapentaenoic acid ethyl ester, is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA). It has garnered attention for its potential therapeutic applications in various inflammatory and metabolic disorders, particularly in sickle cell disease (SCD) and nonalcoholic fatty liver disease (NAFLD). This article examines the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects : this compound has been shown to reduce the activation of the nuclear factor-kB (NF-kB) pathway, which plays a crucial role in inflammation. In preclinical studies involving mice with SCD, this compound treatment resulted in decreased levels of inflammatory markers such as C-reactive protein and pentraxin-2 .

- Lipid Modulation : As a synthetic omega-3 fatty acid, this compound alters lipid profiles by reducing triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol. This lipid-modulating effect is significant for patients with metabolic disorders .

- Organ Protection : this compound has demonstrated protective effects against hypoxia/reoxygenation-induced organ damage in SCD models. It promotes a pro-resolving lipidomic pattern in affected organs, suggesting an ability to mitigate oxidative stress and inflammation .

Efficacy in Sickle Cell Disease

Recent studies have highlighted the efficacy of this compound in managing complications associated with SCD:

- Preclinical Studies : In humanized SCD mice, this compound significantly reduced the activation of NF-kB and inflammatory markers in key organs such as the lungs, kidneys, and liver. This was associated with improved hematocrit levels and reduced sickling of red blood cells under hypoxic conditions .

- Clinical Trials : A Phase II clinical trial assessed the effects of this compound on patients with SCD. The study noted a reduction in markers of vascular activation and inflammation, supporting its potential as a therapeutic agent for SCD management .

Effects on Nonalcoholic Fatty Liver Disease

This compound's impact on NAFLD was evaluated in a randomized controlled trial:

- Trial Design : The study included 96 adults with NAFLD who received either this compound (1 g or 2 g daily) or placebo for 16 weeks. Although primary endpoints related to liver function did not show significant improvement, secondary analyses revealed notable reductions in triglycerides, fasting plasma glucose, and inflammatory markers .

- Lipid Profile Improvements : this compound at a dose of 2 g/day led to a significant decrease in hemoglobin A1c levels among participants with elevated baseline levels, indicating potential benefits for glycemic control .

Data Summary

The following table summarizes key findings from studies on this compound:

Case Study 1: this compound in Sickle Cell Disease

In a recent study involving humanized mice models of SCD, this compound administration resulted in:

- A significant decrease in hemolysis markers.

- Improved red blood cell membrane stability.

- Reduction in neutrophil counts during hypoxic episodes.

These findings suggest that this compound may enhance red blood cell resilience under stress conditions typical in SCD patients .

Case Study 2: this compound for Cardiometabolic Health

In patients with NAFLD:

Propriétés

Numéro CAS |

1667760-39-5 |

|---|---|

Formule moléculaire |

C22H34O3 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

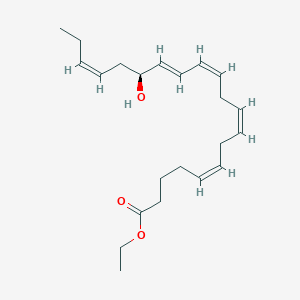

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate |

InChI |

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1 |

Clé InChI |

DJYKWMOPVZGTRJ-PILRRHKESA-N |

SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O |

SMILES canonique |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epeleuton; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.